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Compound of Interest

Compound Name: 1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514 Get Quote

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of the

two primary isomers of tetrafluoroethane: 1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,2,2-
tetrafluoroethane (HFC-134). This document summarizes key computational data, outlines

the methodologies for these theoretical investigations, and presents a logical workflow for such

studies. The information contained herein is intended to be a valuable resource for researchers

in computational chemistry, materials science, and drug development where fluorinated

alkanes play a significant role.

Comparative Analysis of Isomeric Properties
Quantum chemical calculations offer profound insights into the structural and electronic

properties of molecules. For the tetrafluoroethane isomers, these studies reveal significant

differences in their conformational stability, polarity, and vibrational characteristics, which are

crucial for understanding their macroscopic behavior and potential applications.

Conformational Analysis and Relative Energies
The rotational barrier around the carbon-carbon single bond in tetrafluoroethane isomers leads

to different stable conformers. The relative energies of these conformers determine the most

probable molecular shapes at equilibrium.
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For 1,1,2,2-tetrafluoroethane, two primary conformers exist: the anti (or trans) and the

gauche. The anti conformer, with the two hydrogen atoms positioned opposite to each other, is

the more stable form.[1][2] In contrast, the gauche conformer is less stable.[1][2] The energy

difference between these conformers has been calculated using various levels of theory,

consistently showing the preference for the anti conformation.[1][2]

1,1,1,2-tetrafluoroethane has a single stable conformer with Cs symmetry.

The following table summarizes the calculated relative energies of the conformers of 1,1,2,2-
tetrafluoroethane.

Isomer Conformer
Level of
Theory

Relative
Energy
(kcal/mol)

Reference

1,1,2,2-

Tetrafluoroethan

e

anti (C2h) G3MP2B3 0.0 [1]

gauche (C2) G3MP2B3 1.4 [1]

anti (C2h)

B3LYP-

GD3BJ/6-

311++G(d,p)

0.0 [1]

gauche (C2)

B3LYP-

GD3BJ/6-

311++G(d,p)

1.5 [1]

anti (C2h)
DLPNO–

CCSD(T)/CBS
0.0 [1]

gauche (C2)
DLPNO–

CCSD(T)/CBS
1.4 [1]

anti (C2h) MP2/6-31G 0.0 [3]

gauche (C2) MP2/6-31G 1.8 [3]

Dipole Moments and Rotational Constants

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1583514?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubmed.ncbi.nlm.nih.gov/41129208/
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubmed.ncbi.nlm.nih.gov/41129208/
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubmed.ncbi.nlm.nih.gov/41129208/
https://www.benchchem.com/product/b1583514?utm_src=pdf-body
https://www.benchchem.com/product/b1583514?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/10.1021/acs.jpca.5c06020
https://pubs.acs.org/doi/abs/10.1021/jp960017x
https://pubs.acs.org/doi/abs/10.1021/jp960017x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The distribution of charge within a molecule is quantified by its dipole moment, a critical factor

in determining intermolecular interactions. Rotational constants are inversely related to the

moments of inertia and are fundamental in microwave spectroscopy.

The anti conformer of 1,1,2,2-tetrafluoroethane is nonpolar, possessing a dipole moment of

0.0 Debye due to its center of symmetry.[1] The gauche conformer, however, is polar.[4] In

contrast, 1,1,1,2-tetrafluoroethane is a polar molecule.

The table below presents a comparison of the calculated dipole moments and rotational

constants for the tetrafluoroethane isomers.

Isomer Conformer
Level of
Theory

Dipole
Moment
(Debye)

Rotational
Constants
(cm⁻¹)

Reference

1,1,1,2-

Tetrafluoroeth

ane

- MP2/6-31G 2.11 - [3]

1,1,2,2-

Tetrafluoroeth

ane

anti (C2h)

B3LYP-

GD3BJ/6-

311++G(d,p)

0.00 - [1]

gauche (C2) - 2.454 - [4]

anti (C2h) MP2/6-31G 0.00

A: 0.17129,

B: 0.10502,

C: 0.06896

[3]

gauche (C2) MP2/6-31G** 2.82 - [3]

Vibrational Frequencies
Vibrational spectroscopy, often complemented by quantum chemical calculations, provides a

fingerprint of a molecule's structure and bonding. The calculated harmonic vibrational

frequencies for the stable conformers of both isomers are essential for interpreting

experimental infrared and Raman spectra.

A selection of calculated vibrational frequencies for both isomers is presented below.
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Isomer Conformer
Level of
Theory

Selected
Vibrational
Frequencies
(cm⁻¹)

Reference

1,1,1,2-

Tetrafluoroethan

e

- MP2/6-31G

3105, 3090,

1451, 1435,

1312, 1269,

1139, 1129, 978,

853, 824, 674,

560, 420, 354,

233, 219, 119

[3]

1,1,2,2-

Tetrafluoroethan

e

anti (C2h) MP2/6-31G

3097, 1436,

1341, 1199,

1120, 1082, 915,

831, 655, 524,

422, 368, 269,

234, 151, 128,

93, 38

[3]

gauche (C2) MP2/6-31G**

3101, 3090,

1442, 1378,

1290, 1171,

1140, 1109,

1070, 939, 888,

804, 617, 501,

410, 313, 240,

169, 119, 78

[3]

Methodologies for Quantum Chemical Calculations
The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical

methods and basis sets. The studies cited in this whitepaper employ a range of well-

established computational techniques.

Computational Protocol
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A general workflow for the quantum chemical investigation of molecular isomers is outlined

below. This protocol is a composite of the methodologies reported in the referenced literature.

[1][3]

Initial Structure Generation: Plausible initial geometries for the conformers of each isomer

are generated using molecular mechanics or standard bond lengths and angles.

Geometry Optimization: The initial structures are optimized to find the stationary points on

the potential energy surface. This is typically performed using Density Functional Theory

(DFT) with a functional such as B3LYP, often including dispersion corrections (e.g., GD3BJ).

[1] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to provide flexibility

in describing the electronic distribution.[1]

Frequency Calculations: To confirm that the optimized geometries correspond to true energy

minima (for stable conformers) or transition states, harmonic vibrational frequency

calculations are performed at the same level of theory as the optimization. The absence of

imaginary frequencies indicates a minimum energy structure.

Single-Point Energy Refinement: For more accurate energy predictions, single-point energy

calculations are often carried out on the optimized geometries using higher levels of theory.

Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g.,

DLPNO-CCSD(T)) with a larger basis set, potentially extrapolated to the complete basis set

(CBS) limit, are used for this purpose.[1][3]

Property Calculations: Once the final geometries and energies are obtained, various

molecular properties are calculated. These include, but are not limited to, dipole moments,

rotational constants, and Natural Bond Orbital (NBO) analysis to investigate

hyperconjugative interactions.[1]

Data Analysis and Comparison: The calculated data for different isomers and conformers are

then compiled, tabulated, and compared with available experimental data to validate the

computational results.

Visualization of Computational Workflow
To provide a clear overview of the logical steps involved in a typical quantum chemical study as

described above, the following diagram illustrates the workflow.
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Caption: A logical workflow for a quantum chemical study of molecular isomers.
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This comprehensive overview of the quantum chemical studies of tetrafluoroethane isomers

serves as a foundational guide for researchers. The provided data and methodologies can be

leveraged for further investigations into the properties and applications of these and other

related fluorinated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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